molecular formula C15H9N B14285862 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine CAS No. 117635-47-9

2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine

Cat. No.: B14285862
CAS No.: 117635-47-9
M. Wt: 203.24 g/mol
InChI Key: APCQLLKPMAPFDL-UHFFFAOYSA-N
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Description

2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a phenylbuta-1,3-diynyl group

Preparation Methods

The synthesis of 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine typically involves the coupling of pyridine derivatives with phenylbuta-1,3-diynyl intermediates. One common method is the oxidative acetylene coupling, which uses acetylene scaffolding strategies and orthogonal alkyne protection groups . This method allows for the sequential closure of macrocyclic subunits, resulting in the desired compound. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It may be used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine involves its interaction with molecular targets through its phenylbuta-1,3-diynyl and pyridine moieties. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine can be compared with similar compounds such as:

Properties

CAS No.

117635-47-9

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-phenylbuta-1,3-diynyl)pyridine

InChI

InChI=1S/C15H9N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-3,6-9,12-13H

InChI Key

APCQLLKPMAPFDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC=CC=N2

Origin of Product

United States

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